molecular formula C24H16F2N4O2S B2579462 N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536711-42-9

N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2579462
CAS No.: 536711-42-9
M. Wt: 462.47
InChI Key: SKHWXMMCALDITI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N4O2S/c25-14-8-10-17(11-9-14)30-23(32)22-21(18-6-1-2-7-19(18)28-22)29-24(30)33-13-20(31)27-16-5-3-4-15(26)12-16/h1-12,28H,13H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHWXMMCALDITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of fluorophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Halogenated solvents, nucleophiles like amines or thiols, and catalysts.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure R1 (Pyrimidoindole) R2 (Acetamide) Molecular Formula Molecular Weight Key Identifier
Target Compound Pyrimido[5,4-b]indole 4-Fluorophenyl 3-Fluorophenyl C₂₄H₁₆F₂N₄O₂S 470.47 g/mol N/A
2-{[3-(4-Chlorophenyl)-4-oxo-...]sulfanyl}-N-(3-methoxyphenyl)acetamide Pyrimido[5,4-b]indole 4-Chlorophenyl 3-Methoxyphenyl C₂₅H₁₉ClN₄O₃S 514.96 g/mol CAS 536715-23-8
N-(4-Ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-...]sulfanyl}acetamide Pyrimido[5,4-b]indole 3-Methoxyphenyl 4-Ethylphenyl C₂₇H₂₃N₄O₃S 507.56 g/mol CAS 536706-70-4
2-[(3-Methyl-4-oxo-...)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrimido[5,4-b]indole Methyl 4-Trifluoromethoxyphenyl C₂₃H₁₈F₃N₃O₃S 503.46 g/mol CAS 537667-98-4
2-[[3-(4-Chlorophenyl)-4-oxo-...]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin 4-Chlorophenyl 2-Trifluoromethylphenyl C₂₁H₁₄ClF₃N₃O₂S₂ 527.93 g/mol CAS 687563-28-6

Conclusion The structural nuances of N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide position it as a promising candidate for further study, particularly in contexts where fluorine’s electronic effects and pyrimidoindole’s planar architecture are advantageous. Comparative analysis with chlorophenyl, methoxy-substituted, and heterocyclic-core-modified analogs underscores the importance of substituent optimization for target engagement and pharmacokinetics. Future work should prioritize empirical evaluations of binding affinity, solubility, and metabolic stability to validate these hypotheses.

Biological Activity

N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidoindole framework and fluorinated phenyl groups. The presence of sulfur in the thioacetamide moiety enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H18F2N4O2S
Molecular Weight426.46 g/mol
CAS NumberNot available
PurityTypically >95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Docking studies suggest that the compound may exhibit inhibitory effects on key enzymes involved in disease processes, such as:

  • Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been noted, with IC50 values indicating moderate activity.
  • Cyclooxygenase (COX) : Potential anti-inflammatory effects through COX inhibition.
  • Lipoxygenase (LOX) : Modulation of inflammatory pathways.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values ranging from 8 to 15 µM across different cell lines.

Antimicrobial Activity

The compound has shown promising results against several microbial strains:

  • Bacterial Strains : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : Ranged from 32 to 64 µg/mL for gram-positive bacteria.

Neuroprotective Effects

In studies assessing neuroprotective properties, the compound exhibited potential benefits in models of neurodegeneration:

  • Mechanism : Antioxidant activity was confirmed through assays measuring reactive oxygen species (ROS) levels.
  • Results : Reduction in oxidative stress markers in neuronal cell cultures treated with the compound.

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including the formation of the pyrimidoindole core and the introduction of the sulfanyl acetamide moiety. Key challenges include optimizing reaction conditions (e.g., temperature, solvent choice, and catalysts like palladium for cross-coupling) to prevent side reactions and improve yield. Purification via column chromatography or recrystallization is essential to isolate the final product with high purity. Reaction intermediates must be characterized using NMR and MS to ensure structural fidelity .

Q. Which analytical techniques are essential for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen and carbon environments, confirming substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for pharmacological studies).
  • X-ray Crystallography (if available): Resolves 3D conformation and crystal packing, critical for docking studies .

Q. What functional groups contribute to the compound’s biological activity?

The fluorinated phenyl groups enhance lipophilicity and membrane permeability, while the pyrimidoindole core facilitates π-π stacking with biological targets. The sulfanyl bridge and acetamide moiety may participate in hydrogen bonding or covalent interactions with enzymes or receptors. Computational studies suggest these groups collectively influence target affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times, or solvent vehicles). To address this:

  • Standardize protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and consistent DMSO concentrations (<0.1%).
  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability (MTT assays) to confirm mechanism-specific activity.
  • Meta-analysis : Pool data from multiple studies to identify trends and outliers .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger simulate interactions with targets (e.g., kinases or GPCRs), highlighting key binding residues.
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .

Q. How can synthetic yield be optimized without compromising purity?

  • Step-wise optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading).
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive steps.
  • In-line purification : Employ flash chromatography systems (e.g., Biotage) for automated, high-resolution separation of intermediates .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Nanocarriers : Encapsulate the compound in liposomes or polymeric nanoparticles to improve circulation time.
  • Co-crystallization : Formulate with co-solvents (e.g., PEG 400) or cyclodextrins to stabilize the compound in physiological buffers .

Q. How do structural modifications influence activity against resistant targets?

  • SAR studies : Synthesize derivatives with varied substituents (e.g., replacing fluorine with chlorine or methoxy groups).
  • Resistance profiling : Test against mutant cell lines (e.g., EGFR T790M for kinase inhibitors) to identify critical interactions.
  • Crystallography : Compare ligand-target complexes of wild-type and mutant proteins to guide rational design .

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